



Application Notes & Protocols: TRPML1 Agonist-Induced Lysosomal Calcium Mobilization Assay

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Compound of Interest		
Compound Name:	ML314	
Cat. No.:	B609140	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial analysis indicates that the compound **ML314** is a β -arrestin biased agonist for the neurotensin 1 receptor (NTR1) and is reported to have no significant effect in calcium mobilization assays[1][2][3][4]. Therefore, this document provides a detailed protocol for a calcium mobilization assay targeting the Transient Receptor Potential Mucolipin 1 (TRPML1) channel, using a suitable synthetic agonist (e.g., ML-SA1), which is a common application for this assay type.

Principle and Introduction

The Transient Receptor Potential Mucolipin 1 (TRPML1), encoded by the MCOLN1 gene, is a non-selective cation channel primarily localized to the membranes of late endosomes and lysosomes[5][6][7]. It plays a crucial role in regulating lysosomal ion homeostasis, particularly the efflux of calcium (Ca²⁺) from the lysosomal lumen into the cytosol[7][8]. This Ca²⁺ release is vital for numerous cellular processes, including membrane trafficking, autophagy, and lysosomal biogenesis[6][7][9].

This assay provides a method to measure the activity of TRPML1 channels in a cell-based, high-throughput format. The protocol uses a cell-permeable fluorescent Ca²⁺ indicator, such as Fluo-4 AM, which enters the cell and is cleaved by intracellular esterases into its active, cell-impermeant form (Fluo-4)[10][11]. In the basal state, cytosolic Ca²⁺ levels are low, and Fluo-4

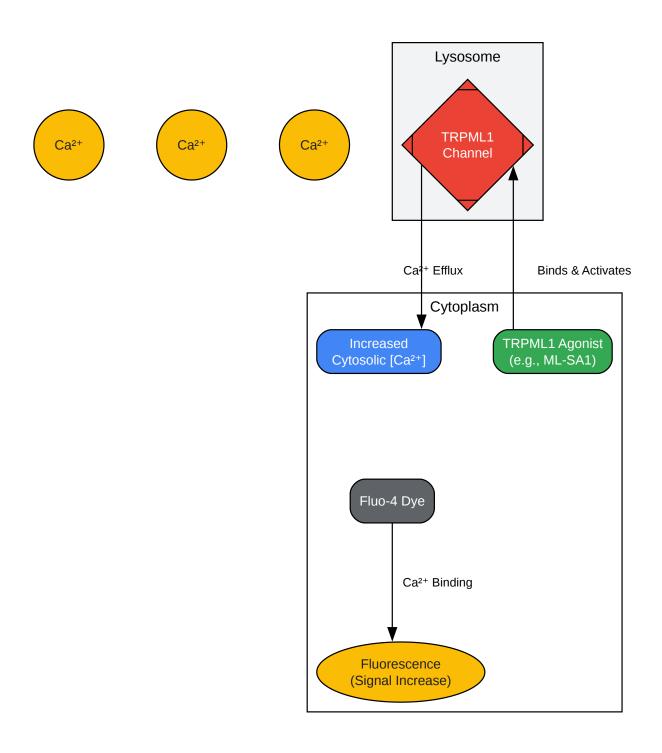


exhibits minimal fluorescence. Upon stimulation with a TRPML1 agonist, the channels open, releasing Ca²⁺ from lysosomal stores. The subsequent binding of Ca²⁺ to Fluo-4 elicits a significant increase in fluorescence intensity, which can be measured over time using a fluorescence plate reader[10]. This change in fluorescence is directly proportional to the increase in intracellular Ca²⁺ concentration and serves as a readout of TRPML1 channel activation.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the TRPML1 signaling cascade and the general experimental workflow for the calcium mobilization assay.

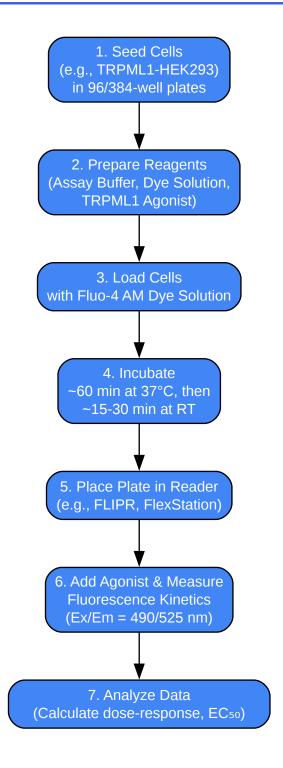




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Caption: TRPML1 agonist activation and calcium signaling pathway.





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Caption: High-level workflow for the TRPML1 calcium mobilization assay.

Materials and Reagents



This protocol is optimized for a 96-well plate format. Adjust volumes accordingly for 384-well plates.

Reagent/Material	Recommended Supplier/Cat. No.	Notes
Cell Line	N/A	HEK293 or CHO cells stably overexpressing human TRPML1 are recommended.
Culture Medium	Standard (e.g., DMEM/F-12)	Supplement with FBS, antibiotics, and selection agent (e.g., G418) as required.
Assay Plates	e.g., Costar 3603	Black-wall, clear-bottom 96- well microplates.
TRPML1 Agonist	e.g., ML-SA1	Prepare stock solution in DMSO.
Fluo-4 AM	Sigma-Aldrich MAK552A or equivalent	Store stock solution at -20°C, protected from light[10].
DMSO	Sigma-Aldrich D4540 or equivalent	Anhydrous, for preparing stock solutions.
Pluronic® F-127	e.g., 10X F127 Plus (MAK552B)	Mild non-ionic detergent to aid Fluo-4 AM dispersion[11].
Probenecid	Optional (e.g., Thermo Fisher F36004)	Anion-exchange transport inhibitor to prevent dye extrusion from some cell types.
Assay Buffer	HHBS (Hanks' Balanced Salt Solution with 20 mM HEPES)	pH adjusted to 7.3-7.4.
Positive Control	Ionomycin or other calcium ionophore	Used to determine maximal cellular calcium response.

Experimental Protocols



Reagent Preparation

- Fluo-4 AM Stock Solution (e.g., 1000X): Add 200 μL of high-quality anhydrous DMSO to one vial of Fluo-4 AM to make a stock solution[10]. Mix well. Store unused stock solution in aliquots at -20°C, protected from light.
- 1X Assay Buffer: Prepare 1X Assay Buffer by adding 1 mL of 10X F127 Plus solution to 9 mL of HHBS[10]. Mix well. This is sufficient for one 96-well plate. If using Probenecid, add it to the buffer at this stage.
- Fluo-4 AM Dye-Loading Solution: Immediately before use, add 20 μL of the Fluo-4 AM Stock Solution to 10 mL of 1X Assay Buffer[10]. Vortex thoroughly. This working solution is stable for approximately 2 hours at room temperature. The final concentration of Fluo-4 AM is typically 2-5 μM[11].
- TRPML1 Agonist Compound Plate: Prepare serial dilutions of the TRPML1 agonist (e.g., ML-SA1) in HHBS at 2X or 5X the desired final concentration. Also prepare a vehicle control (e.g., DMSO in HHBS) and a positive control (e.g., Ionomycin).

Cell Plating

- Culture TRPML1-expressing cells according to standard protocols.
- Seed the cells in a black-wall, clear-bottom 96-well plate at a density of 40,000 to 80,000 cells per well in 100 μL of culture medium[10].
- Incubate overnight at 37°C in a humidified incubator with 5% CO₂ to allow cells to form a confluent monolayer.

Dye Loading

- On the day of the assay, aspirate the culture medium from the cell plate.
- Gently wash the cells once with 100 μL of HHBS.
- Add 100 μL of the freshly prepared Fluo-4 AM Dye-Loading Solution to each well[10].



• Incubate the plate for 60 minutes at 37°C, followed by an additional 15-30 minutes at room temperature, protected from light[10]. This allows for complete de-esterification of the dye within the cells.

Calcium Mobilization Assay

- Set the fluorescence plate reader to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm[10][12].
- Program the instrument to record a baseline fluorescence reading for 10-20 seconds.
- The instrument should then automatically add the TRPML1 agonist from the compound plate (e.g., 50 µL for a 2X solution) to the cell plate.
- Continue to record the fluorescence signal for at least 60-180 seconds to capture the peak response and subsequent signal decay.

Data Presentation and Analysis Data Analysis

- The response to the agonist is typically calculated as the change in fluorescence (ΔF) from baseline (F_0) or as a ratio ($\Delta F/F_0$). The peak fluorescence intensity after compound addition is often used for analysis.
- Subtract the average response of the vehicle control wells to correct for background.
- For dose-response experiments, plot the peak fluorescence response against the logarithm of the agonist concentration.
- Fit the data to a four-parameter logistic equation to determine the EC₅₀ value, which represents the concentration of agonist that elicits a half-maximal response.

Typical Assay Parameters and Expected Results

The following table summarizes key parameters for the assay. EC₅₀ values are highly dependent on the specific agonist, cell line, and assay conditions used.



Parameter	Typical Value / Range	Source / Notes
Cell Seeding Density	40,000 - 80,000 cells/well (96- well)	[10]
Fluo-4 AM Loading Conc.	2 - 5 μΜ	[11]
Dye Loading Time	60 min @ 37°C, then 15-30 min @ RT	[10]
Excitation Wavelength	~490 nm	[10]
Emission Wavelength	~525 nm	[10]
ML-SA1 EC50 (TRPML1-L/A)	9.7 μM (at pH 4.6)	Determined via electrophysiology; Ca ²⁺ fluorescence values may differ[6].
Assay Window (Z'-factor)	> 0.5	A Z'-factor above 0.5 is indicative of a robust and reliable assay.

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